molecular formula C21H19ClN2O5S B7686530 N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B7686530
M. Wt: 446.9 g/mol
InChI Key: ILKUYBRJGNMRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a methoxy group, and a methylsulfamoyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-23-30(26,27)20-12-14(8-10-19(20)28-2)21(25)24-17-13-15(22)9-11-18(17)29-16-6-4-3-5-7-16/h3-13,23H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUYBRJGNMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 5-chloro-2-nitrophenol and phenol in the presence of a base such as potassium carbonate to form 5-chloro-2-phenoxyphenol.

    Reduction of the Nitro Group: The nitro group in 5-chloro-2-phenoxyphenol is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formation of the Benzamide Core: The amine intermediate is then reacted with 4-methoxy-3-(methylsulfamoyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-(5-hydroxy-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide.

    Reduction: Formation of N-(2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide.

    Substitution: Formation of N-(5-methoxy-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
  • N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.